![molecular formula C8H7NO3 B3222173 Methyl 4-formylnicotinate CAS No. 1211579-85-9](/img/structure/B3222173.png)
Methyl 4-formylnicotinate
Overview
Description
Methyl 4-formylnicotinate is a chemical compound with the CAS number 1211579-85-9 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound like Methyl 4-formylnicotinate can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Density Functional Theory (DFT) can also provide insights into the structure, bonding, and nature of interactions present in the compound .
Chemical Reactions Analysis
The analysis of chemical reactions used in medicinal chemistry reveals that none of the most frequently used synthetic reactions were discovered within the past 20 years . Quantitative chemical analysis methods such as titration and gravimetric analysis can be used to determine the amount or concentration of a substance in a sample .
Scientific Research Applications
Pest Management
Methyl 4-formylnicotinate, or more specifically its closely related compound, methyl isonicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. This compound has shown significant potential in trapping and managing thrips species, including virus vectors like western flower thrips and onion thrips. It is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Additionally, research suggests its potential use in various thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides in both indoor and outdoor crops (Teulon et al., 2017).
Organic Synthesis and Chemical Studies
Methyl 5-formylnicotinate, a variant of Methyl 4-formylnicotinate, has been synthesized and used in the synthesis of indole alkaloids, particularly in attempts to approach the Iboga-Voacanga series of alkaloids (Wenkert et al., 1970). Additionally, the electrochemical reduction of isonicotinic acid, a related compound, has been examined, providing insights into the reduction mechanisms of such compounds (Mathieu et al., 1997).
Hemoglobin Oxygen Affinity Modulation
Research into allosteric modifiers of hemoglobin has identified compounds structurally related to Methyl 4-formylnicotinate. These compounds have been found to decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Safety and Hazards
Future Directions
The future directions of research on Methyl 4-formylnicotinate and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery . The ‘magic-methyl effect’ is a well-known phenomenon in these fields, where the introduction of a methyl group can significantly impact a compound’s biological activity, selectivity, and affinity .
properties
IUPAC Name |
methyl 4-formylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-9-3-2-6(7)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCBDGFMNZSRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formylnicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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